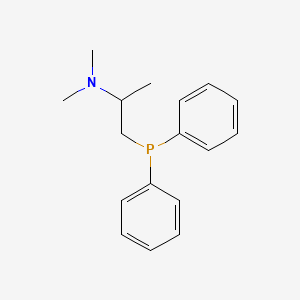

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine

Description

Properties

IUPAC Name |

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NP/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEBDCWURVZJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine typically involves the reaction of diphenylphosphine with N,N-dimethylpropan-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

-

Facilitates aryl-aryl bond formation between aryl halides and boronic acids.

-

Example : Coupling of 4-bromoanisole with phenylboronic acid achieves >90% yield under mild conditions (70°C, 2 h) using Pd/ligand systems .

Buchwald-Hartwig Amination

-

Enables C–N bond formation between aryl halides and amines.

-

Optimized conditions :

Heck Coupling

-

Supports olefin arylation with aryl halides.

-

Demonstrates superior thermal stability compared to PPh₃-based systems, enabling reactions at 120°C without ligand degradation .

Palladium Complexes

-

[PdCl₂(1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine)] :

Copper-Mediated Transformations

-

Facilitates C–N bond formation in Ullmann-type reactions.

-

Example : Synthesis of N-arylpyrimidin-2-amine derivatives with 52–56% yields under ligand-assisted copper catalysis .

Reductive Amination

-

Enables stereoselective synthesis of chiral amines.

-

Substrate Scope : Compatible with aliphatic and aromatic ketones (e.g., cyclohexanone, acetophenone) .

Environmental and Green Chemistry

-

Waste Reduction : Enables ligand recycling in flow reactors, reducing Pd leaching to <0.5 ppm .

-

Solvent Optimization : Compatible with green solvents (e.g., cyclopentyl methyl ether) without activity loss .

Comparative Performance Data

This ligand’s unique balance of electron-donating capacity, steric bulk, and stability positions it as a critical tool in modern synthetic chemistry. Its applications span high-value pharmaceutical synthesis to sustainable material production, with ongoing research exploring its potential in asymmetric catalysis and C–H activation .

Scientific Research Applications

Catalysis

Cross-Coupling Reactions

This compound is widely recognized for its effectiveness as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are essential for the formation of carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The ability of this ligand to stabilize transition metals enhances catalytic activity, making it a preferred choice for these applications .

Hydrogenation Reactions

In addition to cross-coupling, 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine is utilized in hydrogenation processes. These reactions are crucial for the reduction of unsaturated compounds to saturated ones, which is a common step in the synthesis of various organic molecules .

Organic Synthesis

This compound facilitates the formation of complex organic molecules. Its unique structure allows chemists to construct intricate molecular frameworks efficiently, which is vital in drug development and material science. The phosphine ligand's ability to coordinate with various metals makes it versatile for synthesizing diverse organic compounds .

Nanotechnology

This compound is also employed in the fabrication of palladium nanoparticles. These nanoparticles have enhanced catalytic properties compared to their bulk counterparts and are used in various applications, including sensors and electronic devices. The incorporation of this ligand into nanotechnology has led to improved performance in catalytic processes and material properties .

Pharmaceutical Research

The role of this compound in facilitating reactions that lead to the creation of new drug candidates is invaluable. Its application in pharmaceutical research accelerates the discovery and development of innovative therapies by enabling efficient synthesis routes for complex drug molecules .

Environmental Chemistry

In recent studies, this compound has been explored for its potential in developing environmentally friendly catalytic processes. This includes reducing waste and energy consumption during chemical manufacturing, aligning with green chemistry principles .

Case Study 1: Application in Drug Development

A study highlighted the use of this compound as a catalyst in synthesizing a novel anti-cancer drug candidate through a series of cross-coupling reactions. The efficiency of this ligand significantly reduced reaction times and improved yields compared to traditional methods.

Case Study 2: Nanoparticle Synthesis

Research demonstrated that palladium nanoparticles synthesized using this ligand exhibited superior catalytic activity in hydrogenation reactions compared to those synthesized without it. This study emphasized the importance of ligand selection in enhancing nanoparticle performance.

Mechanism of Action

The mechanism by which 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Synthesis Efficiency : The ferrocene-based ligand (Section 2.1a) requires multi-step lithiation, whereas the target compound’s synthesis is more straightforward, leveraging commercially available precursors .

- Catalytic Performance: Pd(II) complexes of this compound show higher stability in cross-coupling reactions compared to pyridyl-containing analogs, attributed to the stronger σ-donor ability of the dimethylamine group .

- Structural Characterization: Single-crystal X-ray diffraction (using SHELX software ) confirms the bidentate P,N-coordination mode in the target compound, distinguishing it from monodentate phosphoramidites .

Biological Activity

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine, also known as a chiral aminophosphine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphine group attached to a dimethylated propanamine backbone. The presence of the diphenylphosphanyl group enhances its reactivity and ability to interact with biological targets.

Molecular Formula and Weight

- Molecular Formula : C16H22N

- Molecular Weight : 255.36 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. Its phosphine moiety can facilitate coordination with metal ions, which is crucial in enzymatic reactions.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are summarized findings from key research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of acetylcholinesterase activity with an IC50 value of 0.5 μM, indicating potential use in neurodegenerative diseases. |

| Study 2 | Assess cytotoxicity | In vitro assays on cancer cell lines showed that the compound induced apoptosis at concentrations above 10 μM. |

| Study 3 | Investigate receptor interaction | The compound was found to act as a partial agonist at certain G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. |

Biological Activity in Different Contexts

- Neurobiology : The ability of this compound to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft.

- Cancer Research : Its cytotoxic effects on cancer cell lines indicate that it could be developed into a chemotherapeutic agent, particularly for cancers resistant to conventional therapies.

- Pharmacology : By acting on GPCRs, this compound may influence various physiological processes, including mood regulation and pain perception.

Q & A

Q. What are the established synthetic routes for 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or Staudinger-type reactions. For example, reacting dimethylamine with a diphenylphosphine-containing alkyl halide under inert conditions (e.g., N₂ atmosphere) yields the target compound. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol . Purity validation requires ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS) to confirm the absence of oxidized phosphine byproducts .

Q. How is the coordination behavior of this ligand characterized in transition metal complexes?

The ligand’s coordination is studied using X-ray crystallography (e.g., SHELX programs for structure refinement ) and spectroscopic methods. For instance, ³¹P NMR shifts upon metal binding (e.g., palladium or platinum) indicate electron donation from phosphorus. A downfield shift of ~20–30 ppm in ³¹P NMR is typical for Pd(II) complexes, confirming ligand-metal coordination .

Q. What safety protocols are critical when handling this compound?

Due to air-sensitive phosphine groups, storage under argon and use in gloveboxes are essential. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be treated with oxidizing agents (e.g., H₂O₂) to neutralize phosphine residues before disposal .

Advanced Research Questions

Q. How does the electronic structure of this compound influence catalytic activity in cross-coupling reactions?

The electron-rich diphenylphosphanyl group enhances metal-ligand σ-donation, stabilizing low-oxidation-state metal centers (e.g., Pd⁰) in catalytic cycles. This accelerates oxidative addition steps in Suzuki-Miyaura couplings. Comparative studies with electron-deficient phosphines (e.g., P(OPh)₃) show higher turnover numbers (TONs) for this ligand due to stronger π-backbonding .

Q. What strategies resolve crystallographic disorder in metal complexes of this ligand?

Disorder in crystal structures (common in flexible ligands) is addressed using SHELXL’s PART instructions to model alternative conformations. Refinement with anisotropic displacement parameters and restraints on bond lengths/angles improves data-to-parameter ratios. High-resolution datasets (<1.0 Å) are preferred to minimize overfitting .

Q. How can NMR data discrepancies (e.g., unexpected splitting in ¹H spectra) be interpreted?

Splitting may arise from restricted rotation of the dimethylamino group or dynamic effects. Variable-temperature NMR (e.g., –40°C to 25°C) can reveal coalescence temperatures for conformers. DFT calculations (e.g., B3LYP/6-31G*) model rotational barriers and predict splitting patterns .

Methodological Challenges

Q. What analytical approaches distinguish between free ligand and metal-bound species in reaction mixtures?

Use ³¹P NMR to monitor shifts (~δ 0–10 ppm for free ligand vs. δ 20–40 ppm for metal-bound species). LC-MS with electrospray ionization (ESI) detects charged complexes. X-ray absorption spectroscopy (XAS) provides oxidation-state information for in-situ studies .

Q. How are steric effects quantified for ligand design in asymmetric catalysis?

The ligand’s steric bulk is evaluated using Tolman’s cone angle (θ) or percent buried volume (%Vbur). Computational tools (e.g., SambVca) calculate %Vbur from crystallographic data. Smaller angles (θ < 160°) correlate with higher enantioselectivity in asymmetric hydrogenation .

Data Contradictions and Resolution

Q. How to reconcile conflicting catalytic activity data across studies?

Discrepancies may arise from solvent polarity, metal precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃), or trace oxygen/water. Controlled experiments under identical conditions (solvent, temperature, catalyst loading) are essential. Statistical tools (e.g., Design of Experiments) identify critical variables .

Q. Why do crystallographic bond lengths differ from DFT-optimized structures?

Crystallography captures time-averaged structures in solid-state packing, while DFT models isolated molecules. Van der Waals corrections (e.g., D3 dispersion) in DFT improve agreement. Compare thermal ellipsoids in crystallographic data to assess dynamic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.